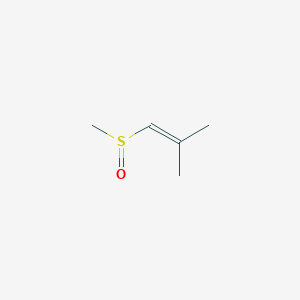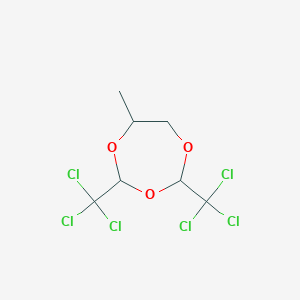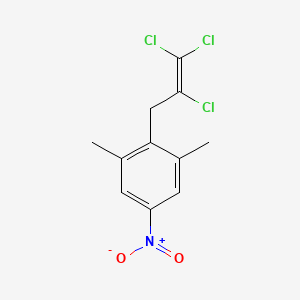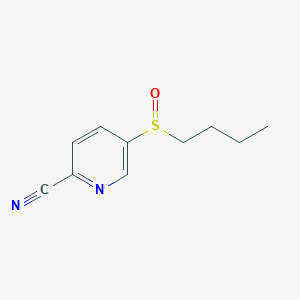
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a hydroxy group, an isoquinoline moiety, and a naphthalene ring
Métodos De Preparación
The synthesis of 1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Naphthalene-2-carboxylic Acid: This can be achieved through the oxidation of naphthalene using potassium permanganate.
Amidation Reaction: The naphthalene-2-carboxylic acid is then reacted with isoquinoline-4-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The isoquinoline moiety can participate in coupling reactions with halogenated compounds in the presence of palladium catalysts.
Common reagents and conditions used in these reactions include acidic or basic environments, transition metal catalysts, and organic solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used but can include quinone derivatives, substituted naphthalenes, and various amine derivatives.
Aplicaciones Científicas De Investigación
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which 1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it may inhibit enzymes involved in cell division.
DNA Interaction: It can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.
Fluorescence: The compound’s fluorescent properties allow it to be used as a probe in imaging studies, where it can bind to specific biomolecules and emit light upon excitation.
Comparación Con Compuestos Similares
1-Hydroxy-N-(isoquinolin-4-yl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:
1-Hydroxy-N-phenylnaphthalene-2-carboxamide: This compound has a phenyl group instead of an isoquinoline moiety, leading to different chemical and biological properties.
Naphthalene-2-carboxamide Derivatives: Various derivatives with different substituents on the naphthalene ring can exhibit unique reactivity and applications.
Isoquinoline Derivatives: Compounds with different substituents on the isoquinoline ring can have varying biological activities and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
63210-54-8 |
|---|---|
Fórmula molecular |
C20H14N2O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
1-hydroxy-N-isoquinolin-4-ylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C20H14N2O2/c23-19-16-8-4-1-5-13(16)9-10-17(19)20(24)22-18-12-21-11-14-6-2-3-7-15(14)18/h1-12,23H,(H,22,24) |
Clave InChI |
AUKBDUCFDZLSHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CN=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)


![1-Bromo-4-[(4-octylphenyl)ethynyl]benzene](/img/structure/B14505138.png)
![10-Hydroxy-8-methoxy-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B14505139.png)
![3-[(2,3-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14505153.png)



![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propynyl ester](/img/structure/B14505173.png)
![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)


